2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidine ring. The molecule features a hydroxy group at position 2, a methyl substituent at position 8, a 4-oxo group, and a carboxamide moiety at position 3 linked to a 4-methoxyphenylmethyl group. Its zwitterionic nature in the crystalline state arises from protonation at the pyridine nitrogen and charge localization at the carboxamide carbon, as confirmed by X-ray crystallography . The compound is synthesized via a modified protocol using triethyl methanetricarboxylate as both a solvent and acylating agent, minimizing side-product formation .
Properties
IUPAC Name |
2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-7-8-21-14(9-11)20-17(23)15(18(21)24)16(22)19-10-12-3-5-13(25-2)6-4-12/h3-9,23H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDVBFZAYBIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the hydroxy, methoxybenzyl, and carboxamide groups through various chemical reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing reaction conditions for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes substitutions due to electron-deficient regions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Chlorination at C2 | POCl₃, DMF, 80°C | 2-chloro derivative | |
| Amination at C4 | NH₃/EtOH, 60°C | 4-amino-substituted pyrido[1,2-a]pyrimidine |
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Chlorination with POCl₃ replaces the hydroxyl group at C2, forming a reactive chloro intermediate for further derivatization.
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Amination enhances solubility and binding affinity in biological systems.
Oxidation Reactions
The hydroxy group and methyl substituent are oxidation targets:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Oxidation of C8 methyl | KMnO₄/H₂SO₄, 70°C | 8-carboxylic acid derivative | |
| Hydroxy to ketone | PCC/CH₂Cl₂, RT | 2-keto-pyrido[1,2-a]pyrimidine |
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Oxidation of the C8 methyl group generates a carboxylic acid, altering polarity and biological activity.
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Controlled oxidation preserves the pyrimidine ring integrity.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 3-carboxylic acid + 4-methoxybenzylamine | |
| Basic hydrolysis | NaOH/EtOH, 50°C | 3-carboxylate salt |
-
Hydrolysis products retain the pyrido[1,2-a]pyrimidine core, enabling further functionalization.
Alkylation and Acylation Reactions
The carboxamide nitrogen and hydroxy group serve as alkylation sites:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| N-Alkylation | R-X/K₂CO₃, DMF, 60°C | N-alkyl carboxamide derivative | |
| O-Acylation | Ac₂O, pyridine, RT | 2-acetoxy derivative |
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Alkylation at the carboxamide nitrogen modulates lipophilicity, impacting pharmacokinetics.
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Acylation of the hydroxy group improves metabolic stability .
Cyclization and Ring Modification
The compound participates in cycloadditions and ring expansions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| [4+2] Cycloaddition | Maleic anhydride, Δ | Fused bicyclic adduct | |
| Ring expansion | HNO₃/H₂SO₄, 0°C | Pyrido[1,2-a]diazepine derivative |
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and development:
-
Antiviral Activity :
- Preliminary studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds possess antiviral properties against various viruses, including those from the Herpesviruses family and other febrile viruses such as West Nile Virus and Dengue Virus. Specifically, compounds similar to 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have shown promise in inhibiting viral replication with low cytotoxicity .
-
Antitumor Potential :
- Research highlights the potential of pyrido[1,2-a]pyrimidine derivatives as antitumor agents. The structural diversity of these compounds allows for the exploration of their efficacy against various cancer cell lines. The mechanisms may involve inhibition of key enzymes or pathways involved in tumor growth .
- Enzyme Inhibition :
Case Study 1: Antiviral Screening
A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives demonstrated that certain modifications led to increased antiviral activity against the West Nile Virus. The compound N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was highlighted for its high efficacy and low toxicity, suggesting similar potential for the target compound .
Case Study 2: Antitumor Activity
In vitro studies assessing the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives revealed significant antitumor activity against human cancer cell lines. The results indicated that structural modifications could enhance efficacy while reducing side effects associated with traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- Core : Identical pyrido[1,2-a]pyrimidine backbone.
- Substituents : Replaces the carboxamide group with an ethyl ester.
- Properties: Exists as a zwitterion in the solid state, similar to the target compound.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate
- Core : Pyrido[1,2-a]pyrimidine with a tetrahydro modification.
- Substituents : Incorporates a fluoro-benzisoxazole and piperidinium nitrate group.
- Properties : Exhibits a disordered crystal structure (R factor = 0.067), suggesting conformational flexibility. The charged piperidinium group enhances water solubility compared to the neutral 4-methoxyphenylmethyl substituent .
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Core : Pyrrolo[2,3-d]pyrimidine fused to pyrido[1,2-a]pyrimidine.
- Substituents : 4-isopropylphenyl and 3-methoxypropyl groups.
Physicochemical and Spectral Properties
Biological Activity
The compound 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.35 g/mol. The presence of functional groups such as hydroxyl, methoxy, and carboxamide enhances its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, pyrido[1,2-a]pyrimidines have been shown to affect kinases and other enzymes critical in cancer progression and inflammation .
- Receptor Binding : It potentially interacts with various receptors, modulating signaling pathways that lead to therapeutic effects. This is particularly relevant in cancer treatments where receptor tyrosine kinases play a significant role .
- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Inhibition of cyclooxygenase (COX) enzymes is a common target for anti-inflammatory drugs. Preliminary results indicate that compounds within this chemical class can suppress COX activity effectively .
Study 1: Anticancer Evaluation
In a recent study examining various pyrido[1,2-a]pyrimidines, it was found that those with an ethyl substitution at N8 showed enhanced anticancer activity compared to their methylated counterparts. This suggests that structural modifications can significantly influence biological efficacy .
Study 2: Anti-inflammatory Assessment
Another study evaluated the anti-inflammatory properties of pyrimidine derivatives using carrageenan-induced paw edema models in rats. Compounds similar to our target demonstrated significant reductions in inflammation markers, indicating strong anti-inflammatory potential .
Data Summary
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can side-product formation be minimized?
Answer:
The compound can be synthesized via a modified condensation reaction. A validated approach involves reacting 2-amino-4-methylpyridine with triethyl methanetricarboxylate at 150°C, acting as both a solvent and acylating agent. This method minimizes the formation of the undesired side product, N-(4-methylpyridin-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, by optimizing reagent stoichiometry and temperature control . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>85%).
Basic Question: How is the compound’s zwitterionic behavior confirmed in its crystalline state?
Answer:
X-ray crystallography is critical for structural confirmation. Single-crystal analysis reveals a zwitterionic form with protonation at the pyridopyrimidine nitrogen and charge localization at the C3 carbonyl oxygen. The SHELX suite (SHELXL-2018) refines the structure, validating bond lengths (e.g., C=O at 1.22 Å) and intermolecular hydrogen bonds (N–H···O, 2.85 Å) .
Basic Question: What preliminary biological activities have been reported for this compound?
Answer:
Analogous pyridopyrimidine carboxamides exhibit antiviral activity against West Nile virus (IC₅₀ = 12 µM) and analgesic effects in acetic acid writhing models (ED₅₀ = 25 mg/kg). For initial screening:
- In vitro antiviral assays : Plaque reduction neutralization tests (PRNT) using Vero cells.
- In vivo analgesic models : Intraperitoneal administration followed by writhing response quantification .
Advanced Question: How do substituents on the benzylamide moiety influence bioactivity?
Answer:
Substituent effects are assessed via structure-activity relationship (SAR) studies. For example:
| Substituent (R) | Activity (IC₅₀, µM) |
|---|---|
| 4-Methoxy | 12 (Antiviral) |
| 4-Chloro | 18 (Antiviral) |
| 3-Nitro | >50 (Inactive) |
Electron-donating groups (e.g., methoxy) enhance antiviral potency by improving solubility and target binding. Computational modeling (DFT, molecular docking) and X-ray crystallography are recommended for rational design .
Advanced Question: What computational methods predict synthetic feasibility and bioactivity?
Answer:
- Reaction path optimization : Use quantum chemical calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and intermediates.
- Bioactivity prediction : The PASS program predicts antiviral and enzyme inhibition profiles (Pa > 0.7 for PARP-1 inhibition).
- High-throughput screening : ICReDD’s reaction design pipelines integrate computational and experimental data to prioritize synthetic routes .
Advanced Question: What molecular mechanisms underlie its potential PARP-1 inhibition?
Answer:
The pyridopyrimidine core mimics nicotinamide in PARP-1’s catalytic domain. Competitive inhibition assays (e.g., NAD⁺ displacement) and cellular assays (e.g., γH2AX foci quantification) confirm inhibition. Pharmacokinetic studies in rodents show Cₘₐₓ = 1.2 µg/mL at 2 hours post-oral administration, with 75% bioavailability .
Advanced Question: How does tautomerism in solution affect its spectroscopic characterization?
Answer:
¹H and ¹³C NMR reveal equilibrium between enol (zwitterionic) and keto tautomers in DMSO-d₆. Variable-temperature NMR (VT-NMR, 25–80°C) tracks tautomeric shifts (δ 12.3 ppm for enol OH vs. δ 10.8 ppm for keto NH). DFT calculations (M06-2X/cc-pVTZ) correlate experimental chemical shifts with theoretical models .
Advanced Question: How can contradictions in bioactivity data across studies be resolved?
Answer:
Discrepancies (e.g., antiviral vs. analgesic activity) arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized protocols : Use uniform cell lines (e.g., Vero E6 for antiviral tests).
- Structural validation : Compare X-ray/NMR data of analogs to confirm core integrity.
- Meta-analysis : Apply multivariate statistics to pooled data (e.g., PCA, clustering) .
Advanced Question: What advanced purification techniques ensure high-purity batches for pharmacological studies?
Answer:
- Preparative HPLC : C18 column, 70:30 H₂O/acetonitrile (0.1% TFA), 5 mL/min.
- Crystallization : Recrystallize from ethanol/water (9:1) to achieve >99% purity (HPLC-UV, 254 nm).
- Mass-directed purification : LC-MS (ESI⁺) isolates isomers (e.g., regioisomeric byproducts) .
Advanced Question: How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce PEGylated side chains (logP reduction from 3.2 to 1.8).
- Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450 liabilities.
- Prodrug strategies : Synthesize phosphate esters for enhanced aqueous solubility (2.5 mg/mL → 15 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
